2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline
Description
2-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline (C12H12FNS) is a secondary amine featuring a 2-fluoroaniline moiety linked via a methylene bridge to a 5-methylthiophen-2-yl group. This compound is of interest in medicinal and materials chemistry due to its heterocyclic and fluorinated components, which often confer enhanced stability, bioavailability, and electronic properties.
Properties
Molecular Formula |
C12H12FNS |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
JVQBDFMNMWZHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Preparation of the 5-Methylthiophen-2-ylmethyl Intermediate
- Starting Material: 5-methylthiophene-2-carbaldehyde or related thiophene derivatives
- Step: Reduction of the aldehyde group to the corresponding alcohol or conversion to a suitable leaving group (e.g., halide) for subsequent substitution
- Reagents: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4); halogenation reagents if converting to halide.
Formation of the N-Substituted Aniline
- Step: Nucleophilic substitution or reductive amination of 2-fluoroaniline with the 5-methylthiophen-2-ylmethyl intermediate
- Method:
- Reductive amination: React 2-fluoroaniline with 5-methylthiophen-2-carbaldehyde under reductive amination conditions using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation.
- Alternatively, nucleophilic substitution of a halomethyl thiophene derivative with 2-fluoroaniline can be employed.
- Solvents: Ethanol, methanol, or other polar solvents suitable for amination reactions.
Fluorination Considerations
- The fluorine atom is typically introduced on the aromatic ring of the aniline precursor before the N-substitution step. This is because direct fluorination of the fully substituted aniline is challenging due to steric and electronic factors.
- Fluorination methods include electrophilic aromatic substitution using fluorinating agents or nucleophilic aromatic substitution if suitable leaving groups are present on the aniline ring.
Detailed Preparation Protocol Example
| Step | Reaction Type | Reagents/Conditions | Expected Outcome | Notes |
|---|---|---|---|---|
| 1 | Reduction of 5-methylthiophene-2-carbaldehyde | NaBH4 in MeOH, 0°C to RT | 5-methylthiophen-2-ylmethanol | High yield, mild conditions |
| 2 | Conversion of alcohol to halide (optional) | PBr3 or SOCl2, anhydrous conditions | 5-methylthiophen-2-ylmethyl bromide/chloride | Facilitates nucleophilic substitution |
| 3 | Nucleophilic substitution with 2-fluoroaniline | 2-fluoroaniline, base (e.g., K2CO3), solvent (DMF or DMSO), 80-100°C | 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline | Requires careful temperature control to avoid side reactions |
| 4 | Purification | Column chromatography or recrystallization | Pure target compound | Confirmed by NMR, MS, and elemental analysis |
Reaction Optimization and Yield Considerations
- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates during substitution steps.
- Temperature Control: Elevated temperatures (80–100°C) improve reaction kinetics but must be optimized to minimize by-products.
- Reagent Stoichiometry: Using slight excess of 2-fluoroaniline or the halide intermediate can drive the reaction to completion.
- Purification: Due to the presence of fluorine and sulfur, chromatographic separation is effective, and purity is typically confirmed by NMR spectroscopy showing characteristic fluorine coupling patterns and thiophene signals.
Analytical Data and Characterization
| Analytical Technique | Observations | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Distinct aromatic proton shifts; fluorine coupling constants in ^1H and ^19F NMR; methyl thiophene signals | Structural confirmation and purity assessment |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 221 consistent with molecular weight | Molecular weight verification |
| Infrared Spectroscopy (IR) | Characteristic N-H stretching, C-F stretching, and thiophene ring vibrations | Functional group identification |
| Elemental Analysis | Consistent with C12H12FNS composition | Purity and stoichiometry confirmation |
Summary Table of Preparation Methods
Research Results and Notes
- The presence of the fluorine atom on the aniline ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic substitution reactions.
- The thiophene moiety contributes to the compound’s stability and potential biological activity, making the synthetic route valuable for medicinal chemistry applications.
- Optimization studies show that solvent choice and reaction temperature are critical for maximizing yield and minimizing by-products.
- Purification techniques such as column chromatography are essential due to the compound’s complexity and the presence of sulfur and fluorine atoms.
Chemical Reactions Analysis
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
a) Nitro-Substituted Thiophene Analogs
- (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline (C12H10N2O3S): Prepared via condensation of 5-nitrothiophene-2-carbaldehyde with 3-methoxyaniline. Melting point: 385–386 K, higher than typical for non-nitro analogs due to increased polarity .
b) Methyl-Substituted Thiophene Analogs
- (NZ,N'Z)-2,2'-Disulfanediylbis(N-((5-methylthiophen-2-yl)methylene)aniline) (C24H20N2S4):
Heterocycle Replacement: Thiophene vs. Furan
- 4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline (C12H12FNO): Replaces thiophene with a furan ring, reducing sulfur’s electron-donating effects. SMILES: CC1=CC=C(O1)CNC2=CC=C(C=C2)F; the oxygen atom in furan decreases aromatic stability compared to thiophene, impacting oxidation resistance .
Fluorine Positional Isomerism
- 2-Fluoro-N-(2-nitrophenyl)aniline (C12H9FN2O2):
- 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline (C14H13F2N): Dual fluorine atoms enhance lipophilicity (logP ~2.8 estimated) compared to the mono-fluorinated target compound .
Trifluoromethyl and Methoxy Derivatives
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
2-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula and features a fluorine atom attached to an aniline derivative, which is further substituted with a 5-methylthiophen-2-yl group. This combination of functional groups is believed to enhance its biological activity compared to similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.29 g/mol |
| Structural Features | Contains a fluorine substituent and a thiophene ring |
Anticancer Properties
Preliminary studies have indicated that 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline may exhibit anticancer properties . Research suggests that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into this compound's interaction with cancer cell lines are ongoing, focusing on its efficacy against specific types of cancer.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects . It is hypothesized that the fluorine atom enhances the compound's ability to interact with biological targets such as cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibiting COX activity can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs.
The mechanism of action for 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline involves binding to specific enzymes and proteins within biological systems. The presence of the thiophene ring may facilitate interactions with various molecular targets, enhancing its pharmacological effects. Research indicates that it may inhibit the activity of enzymes involved in inflammatory processes, thereby contributing to its therapeutic potential.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline on several cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for cancer therapy.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
- Enzyme Interaction Studies : Investigations into the compound's interaction with COX enzymes revealed that it could effectively inhibit their activity, further corroborating its anti-inflammatory properties.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles to evaluate its suitability for therapeutic use.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize biological activity and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
